5-(4-bromophenyl)-3-methoxy-1H-1,2,4-triazole
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Overview
Description
3-(4-Bromophenyl)-5-methoxy-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group at the 3-position and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-methoxy-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with methoxyacetic acid to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-methoxy-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazoles, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
3-(4-Bromophenyl)-5-methoxy-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used as a building block in the synthesis of liquid crystalline materials and polymers.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-methoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains an isoxazole ring instead of a triazole ring.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound features a bromophenyl group and is used in antimicrobial research.
Uniqueness
3-(4-Bromophenyl)-5-methoxy-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
62287-33-6 |
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Molecular Formula |
C9H8BrN3O |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-methoxy-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3O/c1-14-9-11-8(12-13-9)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,12,13) |
InChI Key |
HSYWMZJHVKMQHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC(=N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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